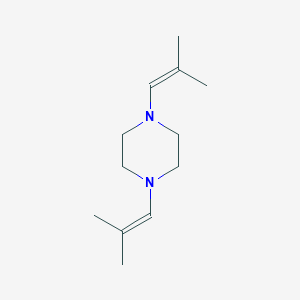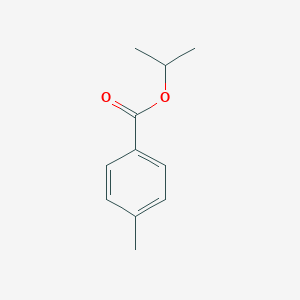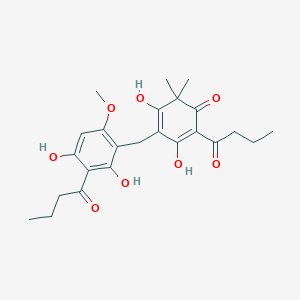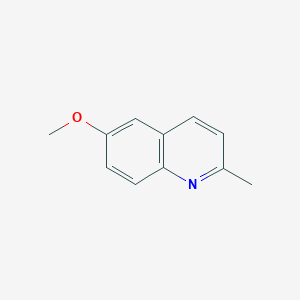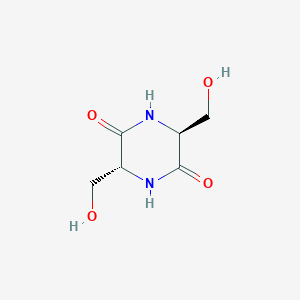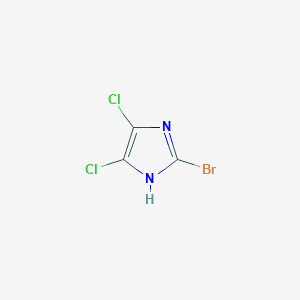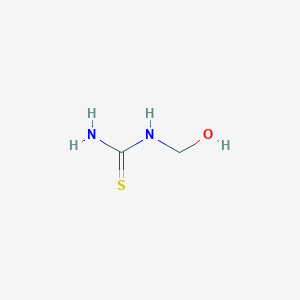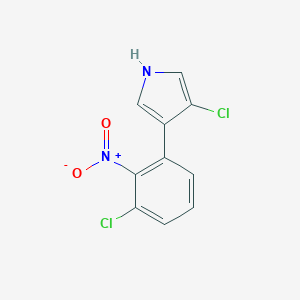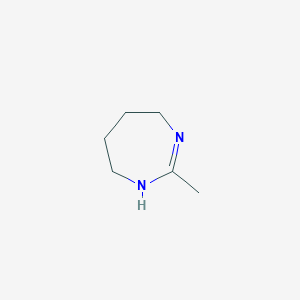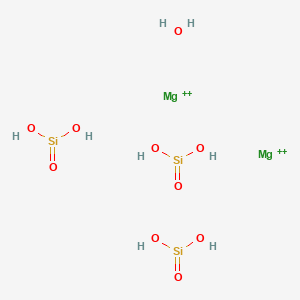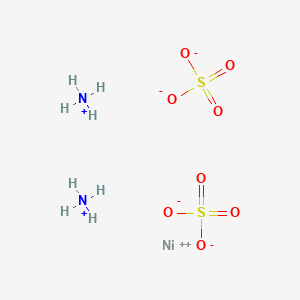
硫酸镍铵
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel ammonium sulfate, also known as nickel ammonium sulfate, is a double salt with the chemical formula (NH₄)₂Ni(SO₄)₂·6H₂O. It appears as greenish-blue crystals and is soluble in water but insoluble in ethanol. This compound is commonly used in electroplating, as an analytical reagent, and in various industrial applications .
科学研究应用
Nickel ammonium sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical analyses and reactions, including electroplating and catalysis.
Biology: It is used in studies involving nickel’s biological effects and interactions with biological molecules.
Medicine: Research into nickel-based compounds for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the production of nickel-rich cathode materials for lithium-ion batteries and in the processing of copper-nickel ores
作用机制
Target of Action
Ammonium nickel sulfate, also known as nickel ammonium sulfate, is a nickel coordination entity
Mode of Action
Nickel compounds are known to form complexes with ammonia . In the electrolyte with 1.0 mol·L −1 NiCl 2 ·6H 2 O, 4.0 mol·L −1 NH 3 ·H 2 O and 2.5 mol·L −1 NH 4 Cl, nickel ion mainly complexed with ammonia and almost no free nickel ion could be found . The species of Ni (NH 3) 2+ 4 turns into Ni (NH 3) 2+ 2 during pre-chemical reaction step before discharging reduction reaction. Then, Ni (NH 3) 2+ 2 discharges at the cathodic interface to form metal nickel deposit directly .
Biochemical Pathways
Ammonia conversion processes are essential for most soil and aquatic systems . Some of the reported high nitrogen losses in soil and aquatic systems might be attributed to anaerobic ammonium oxidation .
Pharmacokinetics
It’s known that the compound is water-soluble , which could influence its bioavailability and distribution in aqueous environments.
Result of Action
It’s known that when heated to decomposition, it emits highly toxic fumes of metallic nickel, oxides of sulfur, and oxides of nitrogen .
Action Environment
The action of ammonium nickel sulfate can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution and bioavailability in aquatic environments . Additionally, its decomposition and the resulting emission of toxic fumes can be triggered by heat . Therefore, temperature is another environmental factor that can influence its action, efficacy, and stability.
生化分析
Biochemical Properties
Ammonium nickel sulfate’s role in biochemical reactions is not well-studied. Nickel, one of its constituents, is known to interact with certain enzymes and proteins. For instance, nickel can bind to histidine residues in proteins, affecting their structure and function
Cellular Effects
Nickel ions can influence cell function by interacting with cellular proteins and enzymes
Molecular Mechanism
Nickel ions can bind to proteins and enzymes, potentially influencing their activity
准备方法
Nickel ammonium sulfate can be synthesized by dissolving nickel sulfate in water, acidifying the solution with sulfuric acid, and then mixing it with a saturated ammonium sulfate solution. The mixture is cooled, allowing the ammonium nickel sulfate to crystallize. The crystals are then washed with water and ethanol and dried to obtain the final product . Industrial production methods involve similar processes but on a larger scale, ensuring the purity and consistency required for commercial applications .
化学反应分析
Nickel ammonium sulfate undergoes various chemical reactions, including:
Oxidation: Nickel in ammonium nickel sulfate can be oxidized to form nickel(III) compounds under specific conditions.
Reduction: Nickel(II) ions can be reduced to metallic nickel using reducing agents like hydrogen gas.
Substitution: Nickel(II) ions can react with ammonia to form hexaamminenickel(II) sulfate, a deep blue complex.
Precipitation: Nickel(II) ions can be precipitated as nickel hydroxide or nickel sulfide using hydroxide or sulfide ions, respectively.
Common reagents used in these reactions include ammonia, hydrogen gas, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Nickel ammonium sulfate is unique due to its double salt structure and specific applications. Similar compounds include:
Nickel sulfate (NiSO₄): Used in similar applications but lacks the ammonium component.
Ammonium sulfate ((NH₄)₂SO₄): Commonly used as a fertilizer and in various industrial processes.
Nickel chloride (NiCl₂): Used in electroplating and as a catalyst in organic synthesis
Nickel ammonium sulfate’s unique combination of nickel and ammonium ions provides specific properties and applications that distinguish it from these similar compounds.
属性
CAS 编号 |
15699-18-0 |
|---|---|
分子式 |
H5NNiO4S |
分子量 |
173.81 g/mol |
IUPAC 名称 |
azane;nickel;sulfuric acid |
InChI |
InChI=1S/H3N.Ni.H2O4S/c;;1-5(2,3)4/h1H3;;(H2,1,2,3,4) |
InChI 键 |
FWMACKPUDNZVNG-UHFFFAOYSA-N |
SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ni+2] |
规范 SMILES |
N.OS(=O)(=O)O.[Ni] |
密度 |
1.92 at 68 °F (USCG, 1999) |
Key on ui other cas no. |
15699-18-0 |
物理描述 |
Nickel ammonium sulfate is a green crystalline solid. Mildly toxic, carcinogenic. When heated to decomposition it emits highly toxic fumes of metallic nickel, oxides of sulfur, and oxides of nitrogen (Lewis, 3rd ed., 1993, p. 910). The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used for electroplating nickel. |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
相关CAS编号 |
25749-08-0 |
同义词 |
ammonium nickel sulfate ammonium nickel sulfate, hexahydrate nickel ammonium sulfate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ANSH crystals exhibit a distinct optical transmission behavior. They demonstrate a discontinuous transmission pattern from UV to near-infrared wavelengths, with specific peaks at 250 nm, 500 nm, 875 nm, and 1425 nm [, ]. This unique characteristic, particularly the high transmission efficiency and narrow bandwidth at the 250 nm UV peak, makes ANSH a promising material for UV light filtering applications.
A: Thermogravimetric analysis reveals that ANSH exhibits a higher dehydration temperature compared to NSH. While NSH dehydrates at a lower temperature, ANSH remains stable above 96.06°C [, ]. This enhanced thermal stability broadens its potential applications in environments where temperature fluctuations are a concern.
A: Researchers have successfully employed the Sankaranarayanan-Ramasamy (S-R) method to cultivate substantial ANSH single crystals. This technique facilitated the growth of a [1 1 0] oriented crystal with a diameter of 17 mm and a length of 95 mm []. This breakthrough in crystal growth enables further exploration of its properties and potential applications.
A: Studies demonstrate the feasibility of utilizing ANSH in phytomining, specifically for nickel extraction. Research using Odontarrhena muralis, a nickel-hyperaccumulating plant, successfully synthesized ANSH crystals from the plant ash. This process yielded crystals with a purity of approximately 73%, highlighting its potential in sustainable metal extraction []. Optimizing the purification process could further enhance the purity and economic viability of this approach.
A: Ammonium nickel sulfate has demonstrated catalytic activity in the synthesis of Schiff bases, specifically facilitating reactions between benzaldehydes and amines []. Notably, this catalytic process exhibits selectivity, favoring benzaldehydes over acetophenones. This selectivity, combined with the rapid reaction rate and environmentally friendly conditions using a methanol/water solvent system, underscores its potential as a catalyst in organic synthesis.
A: Research has explored the use of apoferritin, an iron storage protein, to synthesize nickel hydroxide nanoparticles. Ammonium nickel sulfate, when introduced to an apoferritin solution under controlled pH and in the presence of dissolved carbon dioxide, facilitates the formation of nickel cores within the apoferritin cavity []. This method highlights a novel approach to fabricating nanoparticles with controlled size and morphology.
A: Research indicates the potential of ammonium salts, including ammonium nickel sulfate, in developing new technologies for processing non-ferrous metals. Studies have focused on understanding the role of the anionic hydrogen atom in ammonium bisulfate (ABS) during reactions with metal sulfates []. This research explores the formation and decomposition of intermediate Tutton salts, such as ammonium nickel sulfate, and their impact on metal extraction processes. These findings highlight the potential of ammonium salt-based methods in revolutionizing non-ferrous metallurgy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


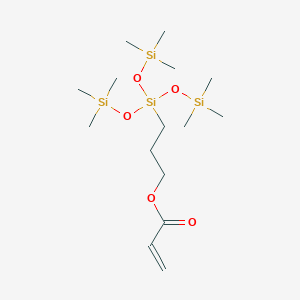
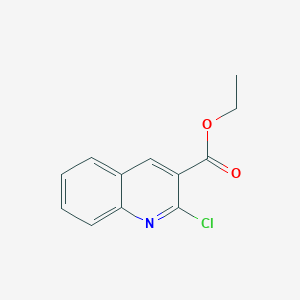
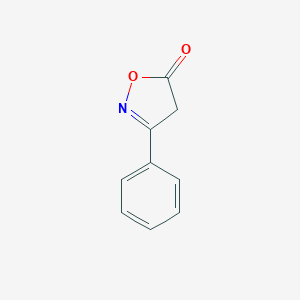
![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)
